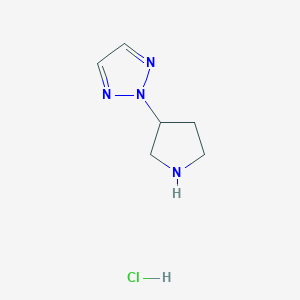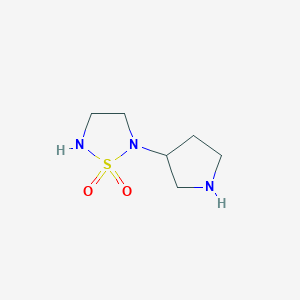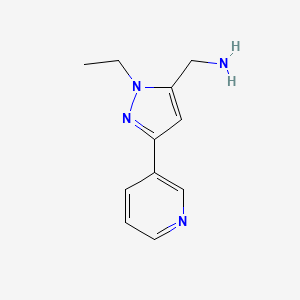
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Übersicht
Beschreibung
The molecule “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” is a hydrochloride salt of a compound that contains a pyrrolidine ring and a 1,2,3-triazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and 1,2,3-triazole is a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the pyrrolidine and 1,2,3-triazole rings connected by a two-carbon chain. The exact structure would depend on the positions of these rings on the chain .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific functional groups present in the molecule. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions . Triazoles are generally stable but can participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the exact structure of the molecule. Generally, hydrochloride salts are solid and highly soluble in water .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride, have been the focus of extensive research due to their broad spectrum of biological activities. These compounds have been explored for their potential in developing new drugs with diverse therapeutic effects. The versatility of the triazole ring allows for structural variations, leading to compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The preparation of these derivatives highlights the ongoing need for more efficient, sustainable, and green chemistry approaches in drug synthesis. Researchers emphasize the urgency in discovering prototypes against resistant bacteria and for neglected diseases affecting humanity's vulnerable populations (Ferreira et al., 2013).
Eco-friendly Synthesis Methods
Recent advancements in triazole synthesis emphasize eco-friendly procedures, particularly the copper-catalyzed Azide-alkyne Cycloaddition (CuAAC). These methods have gained attention for their environmental benefits, including reduced reaction times, higher yields, and simpler work-up processes compared to classical methods. Eco-friendly catalysts such as water extract of banana and eggshell powder are explored for their efficiency and recoverability, highlighting the application of triazole derivatives in sustainable drug synthesis and industrial applications (de Souza et al., 2019).
Antimicrobial Applications
The fight against bacterial pathogens like Staphylococcus aureus has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids as potent antimicrobial agents. These compounds have been studied for their dual or multiple mechanisms of action against bacteria, showcasing the potential of triazole derivatives in addressing antibiotic resistance and developing new antibacterial agents (Li & Zhang, 2021).
Corrosion Inhibition for Metal Surfaces
The application of 1,2,3-triazole derivatives extends beyond pharmaceuticals to materials science, where they serve as corrosion inhibitors for various metals and alloys. These derivatives, particularly 1,4-disubstituted 1,2,3-triazoles, are recognized for their non-toxicity, environmental friendliness, and effectiveness in protecting metal surfaces in aggressive media. The electrochemical impedance spectroscopy (EIS) parameters have demonstrated the efficiency of triazoles in preventing corrosion, contributing to the development of safer and more sustainable materials (Hrimla et al., 2021).
Anticancer Research
Triazole-containing hybrids have been identified as promising candidates in anticancer research. The structural diversity and potential for hybridization with other pharmacophores make these compounds suitable for designing novel anticancer agents with targeted mechanisms of action. The exploration of triazole derivatives in cancer treatment underlines their significance in drug discovery, offering new avenues for developing therapies with improved efficacy and safety profiles (Xu et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrrolidine and triazole derivatives are areas of active research due to their presence in many biologically active compounds .
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-yltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-8-3-4-9-10;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNMQHTPPNWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(Aminomethyl)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1471336.png)


![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)

![4-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1471341.png)

